Tris(2,2'-bipyridine)ruthenium dichloride

Description

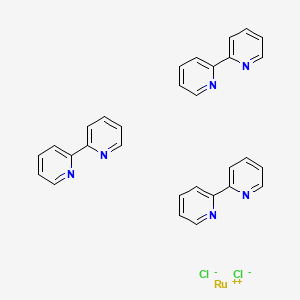

Tris(2,2'-bipyridine)ruthenium dichloride ([Ru(bpy)₃]Cl₂) is a coordination complex featuring a Ru(II) center octahedrally coordinated by three 2,2'-bipyridine (bpy) ligands. Its synthesis typically involves the reaction of ruthenium(III) chloride hydrate with excess 2,2'-bipyridine, followed by recrystallization with KCl to yield the hexahydrate form ([Ru(bpy)₃]Cl₂·6H₂O) at ~75% efficiency . Structural characterization via NMR, IR, and UV-Vis spectroscopy confirms its octahedral geometry, with a distorted coordination sphere due to ligand steric effects .

This complex is renowned for its photophysical and electrochemical properties, including intense metal-to-ligand charge transfer (MLCT) transitions (~450 nm absorption, ~610 nm emission) , reversible Ru²⁺/Ru³⁺ redox behavior (E₁/₂ ≈ +1.3 V vs. SHE) , and applications in electrochemiluminescence (ECL) , dye-sensitized solar cells (DSSCs) , and catalysis .

Properties

IUPAC Name |

2-pyridin-2-ylpyridine;ruthenium(2+);dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H8N2.2ClH.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFYGUKHUNLZTK-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24Cl2N6Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15158-62-0 (Parent) | |

| Record name | Tris(2,2'-bipyridine)ruthenium dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014323069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

640.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrate: Orange to red crystalline powder with a mild odor; [GFS Chemicals MSDS] | |

| Record name | Tris(2,2'-bipyridine)ruthenium dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14323-06-9 | |

| Record name | Tris(2,2'-bipyridine)ruthenium dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014323069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruthenium(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, chloride (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris[2,2'-bipyridine]ruthenium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2,2'-BIPYRIDINE)RUTHENIUM DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALF8B3WYC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Reagent Roles

The direct reduction method involves reacting ruthenium(III) chloride with 2,2'-bipyridine in an aqueous medium containing sodium phosphinate (NaH₂PO₂) as the reducing agent. The overall reaction proceeds as follows:

Sodium phosphinate reduces Ru³⁺ to Ru²⁺ via the oxidation of H₂PO₂⁻ to H₂PO₄⁻, releasing electrons that facilitate the reduction:

The bipyridine ligands coordinate to Ru²⁺, forming the octahedral [Ru(bpy)₃]²⁺ complex, which precipitates as the dichloride salt upon adding KCl.

Procedural Optimization

Critical steps include:

-

Drying RuCl₃ : Pre-drying RuCl₃·xH₂O at 120°C for 3–4 hours eliminates oxo/hydroxo impurities and ensures consistent reactivity.

-

Phosphinate Preparation : Sodium phosphinate is freshly prepared by neutralizing 31% H₃PO₂ with NaOH until a slight precipitate forms, then redissolving with excess acid.

-

Reflux Conditions : Refluxing the mixture for 30 minutes at 100°C yields an orange solution, with color changes (green → brown → orange) indicating progression.

Table 1: Key Parameters for Direct Reduction

| Parameter | Specification |

|---|---|

| RuCl₃ quantity | 0.1 g (0.48 mmol) |

| Bipyridine ratio | 3:1 (0.23 g, 1.44 mmol) |

| NaH₂PO₂ solution volume | 0.5 mL |

| Reflux duration | 30 minutes |

| Yield | >80% (reported) |

Challenges and Mitigations

-

Hygroscopic RuCl₃ : Requires anhydrous handling to prevent hydration-induced side reactions.

-

Phosphinate Stability : Excess H₃PO₂ prevents NaH₂PO₂ decomposition, ensuring sustained reducing power.

Anion Exchange from Hexafluorophosphate Complex

Synthesis of Ru(bpy)₃₂ Intermediate

An alternative route involves synthesizing Ru(bpy)₃₂ first, followed by anion exchange to replace PF₆⁻ with Cl⁻. The intermediate is prepared by refluxing RuCl₃ with bipyridine in ethanol/water (3:2 v/v) under argon, followed by precipitation with NH₄PF₆:

Chlorosulfonic Acid-Mediated Anion Exchange

The PF₆⁻ anions are replaced via reaction with chlorosulfonic acid (HSO₃Cl) in chloroform:

Key steps include:

-

Dissolving Ru(bpy)₃₂ in anhydrous chloroform.

-

Adding HSO₃Cl dropwise at 65°C under argon.

Table 2: Anion Exchange Reaction Conditions

| Parameter | Specification |

|---|---|

| Temperature | 65°C |

| HSO₃Cl volume | 3 mL per 1 g of Ru(bpy)₃₂ |

| Reaction time | 1 hour |

| Yield | 70–75% (reported) |

Advantages and Limitations

-

Advantages : Avoids handling hygroscopic RuCl₃ directly; suitable for scaling.

-

Limitations : HSO₃Cl is highly corrosive, requiring specialized glassware and safety protocols.

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

| Aspect | Direct Reduction | Anion Exchange |

|---|---|---|

| Reagents | RuCl₃, NaH₂PO₂, bipyridine | Ru(bpy)₃₂, HSO₃Cl |

| Reaction Time | 1 hour | 2–3 hours (including intermediate) |

| Yield | 80–85% | 70–75% |

| Safety Concerns | Moderate (phosphinic acid) | High (HSO₃Cl toxicity) |

| Purity | High (minimal byproducts) | Requires thorough washing |

Characterization and Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions: Tris(2,2’-bipyridine)ruthenium dichloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tris(2,2’-bipyridine)ruthenium(III) chloride.

Reduction: It can be reduced back to ruthenium(II) from ruthenium(III).

Substitution: The chloride ions can be replaced by other anions such as hexafluorophosphate (PF_6^-).

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate.

Reduction: Reducing agents like sodium dithionite are often used.

Substitution: Anion exchange reactions typically involve the use of salts like potassium hexafluorophosphate.

Major Products:

Oxidation: [Ru(bpy)_3]Cl_3

Reduction: [Ru(bpy)_3]Cl_2

Substitution: Ru(bpy)_3_2

Scientific Research Applications

Photoredox Catalysis

Overview : Ru(bpy)₃²⁺ is widely used as a photosensitizer in photoredox reactions due to its ability to absorb visible light and initiate electron transfer processes.

- Mechanism : Upon light absorption, Ru(bpy)₃²⁺ transitions to an excited state (Ru(bpy)₃²⁺*), which can then participate in oxidation or reduction reactions. This property makes it valuable for organic synthesis and environmental applications.

-

Applications :

- Water Splitting : Ru(bpy)₃²⁺ has been studied extensively for its role in photocatalytic water splitting, where it facilitates the generation of hydrogen from water under light irradiation .

- Organic Synthesis : The complex is used in various organic transformations, including C-C bond formation through processes like the Suzuki reaction .

Electrochemistry

Overview : The electrochemical properties of Ru(bpy)₃²⁺ enable its use in sensors and analytical chemistry.

- Electrogenerated Chemiluminescence (ECL) : Ru(bpy)₃²⁺ is a key component in ECL systems, where it acts as a luminophore. The interaction with co-reactants such as tri-n-propylamine (TPrA) leads to strong light emission, which is exploited in sensitive detection methods .

-

Applications :

- Biosensors : Its luminescent properties are harnessed for the development of biosensors capable of detecting biomolecules at low concentrations. This includes applications in immunoassays and DNA analysis .

- Electrochemical Sensors : The complex is utilized in sensors for detecting various analytes through its redox behavior, providing high sensitivity and specificity.

Photovoltaics

Overview : The light-harvesting capabilities of Ru(bpy)₃²⁺ make it suitable for use in solar energy applications.

- Dye-Sensitized Solar Cells (DSSCs) : Ru(bpy)₃²⁺ is extensively used as a sensitizer in DSSCs, where it absorbs sunlight and injects electrons into the conduction band of semiconductor materials like TiO₂.

- Performance Metrics :

Optical Chemical Sensors

Overview : The unique luminescence properties of Ru(bpy)₃²⁺ are exploited for developing optical sensors.

- Mechanism : The complex can act as a fluorescent probe that responds to changes in its environment (e.g., pH, metal ion concentration), making it useful for monitoring various chemical species.

- Applications :

Summary Table of Applications

| Application Area | Specific Uses | Key Features |

|---|---|---|

| Photoredox Catalysis | Water splitting, organic synthesis | Light absorption, electron transfer |

| Electrochemistry | ECL sensors, biosensors | Luminescent properties |

| Photovoltaics | Dye-sensitized solar cells | High efficiency, visible light absorption |

| Optical Chemical Sensors | Oxygen measurement, environmental monitoring | Fluorescent response to analytes |

Case Studies

- Photocatalytic Water Splitting

- Electrochemical Immunoassays

- Dye-Sensitized Solar Cells

Mechanism of Action

The mechanism by which tris(2,2’-bipyridine)ruthenium dichloride exerts its effects is primarily through its ability to absorb light and undergo photoinduced electron transfer. Upon light absorption, the compound transitions to an excited state, facilitating electron transfer to suitable acceptors. This property is harnessed in photoredox catalysis and photodynamic therapy. The molecular targets and pathways involved include DNA in biological systems and various organic substrates in chemical reactions .

Comparison with Similar Compounds

Table 1: Structural Features of Ru(II) Polypyridyl Complexes

- Ligand Effects: Substitution of bpy with phenanthroline (phen) increases π-conjugation, red-shifting MLCT transitions . Sulfonate groups in [Ru(BPS)₃]⁴⁻ enhance solubility but reduce emission quantum yield due to increased non-radiative decay .

- Metal Center : Os(II) analogues exhibit longer-lived excited states (~1 µs vs. ~600 ns for Ru(II)) due to heavier atom effects .

Photophysical Properties

Table 2: Photophysical Data for Ru(II) Complexes

- Substituent Impact : Carboxy groups in [Ru(dcbpy)₃]²⁺ improve DSSC performance by enhancing TiO₂ surface anchoring but slightly reduce Φₑm due to electron-withdrawing effects .

- Solvent/Matrix Effects : Encapsulation in Zn(II)-trimesic acid MOFs extends lifetimes to ~1.2 µs by suppressing collisional quenching .

Electrochemical and Catalytic Performance

Table 3: Electrochemical and Catalytic Metrics

- ECL Efficiency : [Ru(bpy)₃]²⁺ is a benchmark ECL emitter due to its stable radical intermediates . Phenanthroline analogues show lower efficiency due to faster charge recombination .

- Catalysis: Derivatives of [Ru(bpy)₃]²⁺, such as Ru single-atom/nanocluster hybrids, achieve HER overpotentials competitive with Pt .

Stability and Reactivity

- Luminescence Quenching: [Ru(bpy)₃]²⁺ exhibits Stern-Volmer quenching constants (KSV) of ~3.5 × 10³ M⁻¹ for 4-bromo-2,6-dimethylphenol, higher than [Ru(phen)₃]²⁺ (KSV ~2.0 × 10³ M⁻¹) due to greater accessibility of the Ru center .

- Oxidative Stability : The Ru(III) form of [Ru(bpy)₃]²⁺ is stable in aqueous media, whereas [Ru(BPS)₃]⁴⁻ undergoes rapid decomposition due to sulfonate group hydrolysis .

Application-Specific Comparisons

Biological Activity

Tris(2,2'-bipyridine)ruthenium dichloride, commonly referred to as [Ru(bpy)₃]Cl₂, is a coordination complex that has garnered significant interest in the fields of photochemistry and biomedicine. Its unique properties stem from its ability to interact with biological molecules, particularly DNA, and its potential applications in photodynamic therapy (PDT) and as an anticancer agent. This article explores the biological activity of this compound, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound features an octahedral geometry with a central ruthenium(II) ion coordinated by three bidentate 2,2'-bipyridine ligands. This structure is responsible for its distinctive optical properties and reactivity:

- Chemical Formula : [Ru(bpy)₃]Cl₂

- Molecular Weight : 368.3 g/mol

- Color : Red crystalline salt

- Solubility : Soluble in water and various organic solvents

Mechanisms of Biological Activity

- DNA Intercalation : [Ru(bpy)₃]²⁺ can intercalate into DNA strands, which allows it to function as a probe for studying DNA interactions and dynamics. This property is crucial for its potential therapeutic applications .

- Photodynamic Therapy : The compound generates reactive oxygen species (ROS) upon light activation, which can induce cell death in cancer cells. This mechanism is particularly effective in targeted cancer therapies .

- Cytotoxicity : Studies have shown that [Ru(bpy)₃]Cl₂ exhibits cytotoxic effects against various cancer cell lines, including glioblastoma, breast cancer, and pancreatic adenocarcinoma. The half-maximal inhibitory concentration (IC₅₀) values are often in the low micromolar range, indicating significant potency compared to traditional platinum-based drugs .

Comparative Biological Activity

A comparison of [Ru(bpy)₃]Cl₂ with other metal complexes highlights its unique advantages:

| Compound | IC₅₀ (µM) | Cancer Type | Mechanism of Action |

|---|---|---|---|

| [Ru(bpy)₃]Cl₂ | 0.87 | Glioblastoma | ROS generation |

| Cisplatin | 0.5 | Ovarian Cancer | DNA crosslinking |

| [Ru(phen)₃]Cl₂ | 1.5 | Breast Cancer | ROS generation |

Study on Anticancer Properties

In a study published by MDPI, researchers evaluated the cytotoxic effects of [Ru(bpy)₃]Cl₂ on various cancer cell lines. The results demonstrated that the complex induced significant cell death through oxidative stress mechanisms, which were enhanced when combined with other therapeutic agents like Rucaparib, a PARP inhibitor .

Photodynamic Applications

Another study focused on the photochemical properties of [Ru(bpy)₃]Cl₂ in PDT. The researchers found that upon irradiation with visible light, the complex effectively generated singlet oxygen (), leading to increased cytotoxicity against tumor cells while sparing normal cells .

Q & A

Q. What are the standard synthetic methods for high-purity Tris(2,2'-bipyridine)ruthenium dichloride, and how is purity validated?

A common method involves reacting ruthenium(III) chloride hydrate with 2,2'-bipyridine, followed by one-step recrystallization using KCl to achieve 75% yield. Structural validation employs elemental analysis, ¹³C/¹H-NMR, IR, and UV-Vis spectroscopy to confirm purity and coordination geometry . For hexahydrate forms, recrystallization in water or polar solvents ensures crystallinity, with solubility and color (yellow-orange to red) dependent on concentration .

Q. Which characterization techniques are essential for confirming the structural integrity of Ru(bpy)₃²⁺ complexes?

Key techniques include:

- UV-Vis spectroscopy : Identifies metal-to-ligand charge transfer (MLCT) bands (~450 nm).

- Cyclic voltammetry : Measures redox potentials (e.g., Ru²⁺/Ru³⁺ oxidation at ~1.3 V vs. Ag/AgCl).

- Luminescence spectroscopy : Quantifies emission intensity and excited-state lifetimes (typically ~600 nm, τ ≈ 400–600 ns in aqueous solutions) .

- NMR/IR : Validates ligand coordination and absence of unreacted precursors .

Q. What safety protocols are critical when handling this compound?

- Acute toxicity : Avoid inhalation/ingestion; use PPE (gloves, goggles) and work in ventilated areas.

- Storage : Stable under inert atmospheres at room temperature; degradation may occur under prolonged light exposure or extreme pH .

- Spill management : Contain dust with absorbent materials and avoid environmental release .

Advanced Research Questions

Q. How does the Ru(bpy)₃²⁺/tri-n-propylamine (TPrA) system generate electrochemiluminescence (ECL), and how can signal intensity be optimized?

The ECL mechanism involves:

Electrochemical oxidation of Ru(bpy)₃²⁺ to Ru(bpy)₃³⁺.

Reaction of Ru(bpy)₃³⁺ with TPrA, producing TPrA•⁺ radicals that reduce Ru(bpy)₃³⁺ to an excited state (Ru(bpy)₃²⁺*), emitting light at 620 nm .

Optimization strategies :

Q. How can Ru(bpy)₃²⁺ be integrated into heterogeneous ECL platforms for biosensing applications?

Methodology :

- Electrode modification : Encapsulate Ru(bpy)₃²⁺ in silica nanoparticles or Nafion films to prevent leaching .

- Biorecognition elements : Functionalize surfaces with antibodies/DNA probes; ECL quenching or enhancement correlates with target concentration (e.g., uric acid detection via uricase coupling) .

- Imaging applications : Use ECL microscopy for single-cell or latent fingerprint analysis by spatially resolving emission signals .

Q. What factors influence the luminescence quantum yield of Ru(bpy)₃²⁺, and how does it compare to iron(II) analogues?

- Ru(bpy)₃²⁺ : High quantum yield (~0.04 in water) due to strong spin-orbit coupling and long-lived triplet excited states.

- Fe(bpy)₃²⁺ : Non-emissive due to rapid non-radiative decay from low-lying metal-centered states .

Key variables : - Solvent polarity (higher in acetonitrile vs. water).

- Temperature (quenching at elevated temperatures).

- Substituents on bipyridine ligands (e.g., electron-withdrawing groups enhance MLCT transitions) .

Q. How can ligand modifications alter the redox and photophysical properties of Ru(bpy)₃²⁺ for targeted applications?

- 4,4'-Dicarboxy-2,2'-bipyridine : Enhances adsorption on TiO₂ for solar cell applications.

- Phenanthroline derivatives : Improve intercalation with DNA for anticancer studies .

- Viologen-modified ligands : Enable redox-switchable ECL for carbonic anhydrase inhibition assays .

Data Contradiction Analysis

Q. Why do reported ECL intensities vary across studies using similar Ru(bpy)₃²⁺/TPrA systems?

Possible reasons include:

Q. Discrepancies in reported synthesis yields: How can researchers ensure reproducibility?

- Key variables : Reaction time (12–24 hrs), RuCl₃ stoichiometry, and recrystallization solvent (water vs. ethanol) .

- Validation : Cross-check via elemental analysis and compare UV-Vis spectra with literature λmax values .

Methodological Best Practices

Q. Table 1: Comparison of ECL Co-Reactants for Ru(bpy)₃²⁺

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.